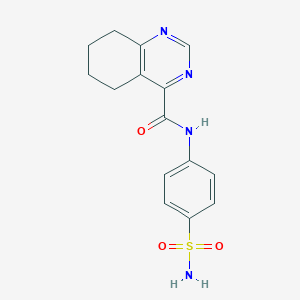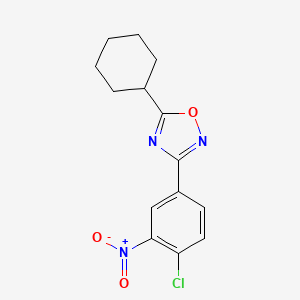![molecular formula C23H21FN4O3 B2490559 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1115565-89-3](/img/structure/B2490559.png)
2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with pyrimidine derivatives, such as the one , often display significant biological activities, including antitumor properties. These activities make them subjects of extensive synthetic and medicinal chemistry research. While the exact compound has not been directly studied, research on similar molecules can provide valuable insights.
Synthesis Analysis
Research on pyrimidine derivatives indicates that their synthesis involves multiple steps, including coupling reactions and the use of reagents like EDCI/HOBt for activation. For instance, the synthesis of related compounds with fluoropyrimidine and acetamide groups involves starting from basic amino acids or esters, utilizing coupling agents, and achieving specific configurations through controlled reactions (Xiong Jing, 2011).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as NMR, IR, MS, and specific rotation measurements. These compounds tend to have complex interactions due to their multiple functional groups, influencing their biological activity. The structure-activity relationship (SAR) studies, such as those on 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, highlight the importance of substituent variation on biological effects (S. Selleri et al., 2005).
Chemical Reactions and Properties
The chemical behavior of pyrimidine derivatives is influenced by their substituents. For example, their reaction with different agents can lead to varied biological activities, as seen in the synthesis of compounds with potential antitumor activities. These reactions often explore different aryloxy groups attached to the pyrimidine ring, affecting their anticancer efficacy (M. M. Al-Sanea et al., 2020).
Physical Properties Analysis
The physical properties of similar compounds are determined through spectroscopic analysis (FT-IR, FT-Raman) and computational methods like density functional theory (DFT). These analyses provide insights into the equilibrium geometry, vibrational assignments, and intermolecular interactions, critical for understanding the compound's behavior in biological systems (S. Mary et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecule's electronic structure and intermolecular interactions. NBO analysis and studies on hydrogen bonding can shed light on these aspects, as seen in the detailed investigation of related pyrimidine derivatives. These studies help predict the molecule's behavior in chemical reactions and its interactions with biological targets (S. Mary et al., 2020).
科学的研究の応用
Radioligand Imaging and Neuroinflammation PET Images : Novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, have been synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds showed subnanomolar affinity for TSPO and potential as in vivo PET-radiotracers, confirming their suitability for neuroinflammation imaging (Damont et al., 2015).
Synthesis and Antitumor Activities : Derivatives of the compound were synthesized and showed selective anti-tumor activities. The R-configuration of these compounds contributed to their effectiveness, highlighting their potential in cancer research (Xiong Jing, 2011).
Antimicrobial and Antiviral Agents : A series of pyrrolo[2,3-d]pyrimidine derivatives prepared from this compound demonstrated promising antimicrobial and antiviral activities, including against Newcastle disease (Hilmy et al., 2021).
Herbicidal Activity : Novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, related to the compound , were synthesized and evaluated for herbicidal activities, showing effectiveness against various dicotyledonous weeds (Wu et al., 2011).
Antimicrobial Agents : Certain pyrrole derivatives of this compound were synthesized and evaluated as antimicrobial agents. Some derivatives showed potent antimicrobial activity, underscoring their potential in the development of new antimicrobial drugs (Mohamed et al., 2009).
特性
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c24-18-11-5-4-10-16(18)17-13-26-21-20(17)27-23(31)28(22(21)30)14-19(29)25-12-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,13,26H,6,9,12,14H2,(H,25,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNRTHPSXLSODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

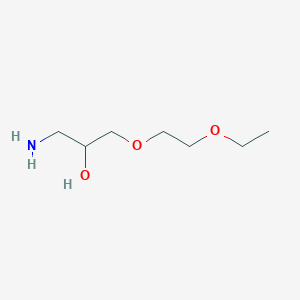
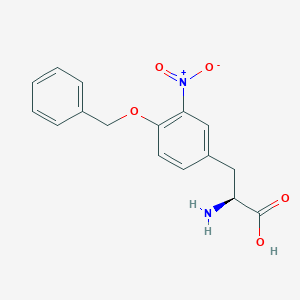
![Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate](/img/structure/B2490482.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)

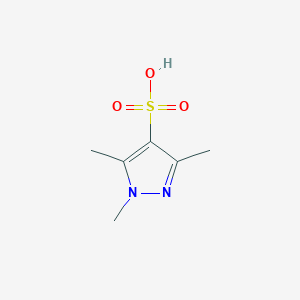
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)

![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
